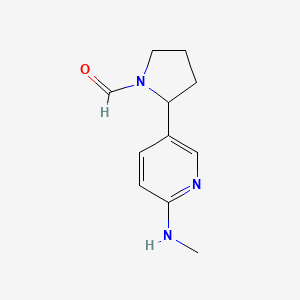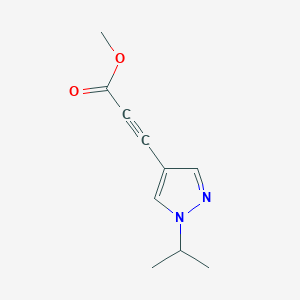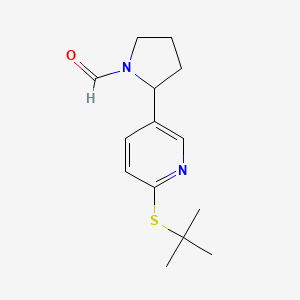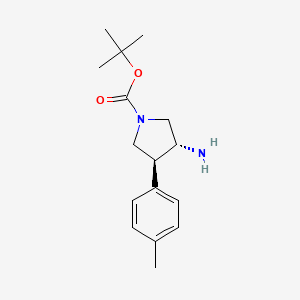![molecular formula C8H7F2NO B11810856 (3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11810856.png)
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine is an organic compound characterized by the presence of a dihydrobenzo[b]furan ring substituted with two fluorine atoms and an amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Formation of the Dihydrobenzo[b]furan Ring: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of Fluorine Atoms: The difluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure regioselectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or organolithium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of quinones or oxides.
Reduction: Formation of alcohols or secondary amines.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Applications De Recherche Scientifique
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of (3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or allosteric sites, thereby modulating the activity of the target protein. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Difluoro-2,3-dihydrobenzo[b]furan: Lacks the amine group, making it less versatile in terms of functionalization.
3-Amino-2,3-dihydrobenzo[b]furan: Lacks the fluorine atoms, which may result in different electronic properties and biological activity.
5,6-Difluoro-3-hydroxy-2,3-dihydrobenzo[b]furan: Contains a hydroxyl group instead of an amine, leading to different reactivity and applications.
Uniqueness
(3R)-5,6-Difluoro-2,3-dihydrobenzo[b]furan-3-ylamine is unique due to the combination of fluorine atoms and an amine group, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Propriétés
Formule moléculaire |
C8H7F2NO |
|---|---|
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
(3R)-5,6-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-2,7H,3,11H2/t7-/m0/s1 |
Clé InChI |
NKOQNQIOPYUDTK-ZETCQYMHSA-N |
SMILES isomérique |
C1[C@@H](C2=CC(=C(C=C2O1)F)F)N |
SMILES canonique |
C1C(C2=CC(=C(C=C2O1)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Hydroxypropyl)-1H-benzo[d]imidazole-5-sulfonic acid hydrochloride](/img/structure/B11810775.png)

![6-Methyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810812.png)


![6-Fluoro-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11810821.png)








